1-Propanethione, 1-(1H-benzimidazol-2-yl)-

medicinal chemistry physicochemical profiling regioisomer selection

Researchers requiring regiospecific benzimidazole-thione derivatives for urease inhibitor SAR face supply inconsistency-generic substitution with the 2-propanethione isomer (CAS 62468-77-3) introduces uncontrolled variables in metal-chelation geometry and target binding. This 1-propanethione regioisomer provides: • Validated scaffold: class-level H. pylori urease IC50 as low as 0.01 mM, ΔG = -13.82 kcal/mol for dinickel active site chelation. • Thermal stability: ~110 °C higher BP vs. parent benzimidazole-2-thione. • Drug-like: XLogP3 2.3, MW 190.27, TPSA 60.8 Ų, Lipinski-compliant.

Molecular Formula C10H10N2S
Molecular Weight 190.264
CAS No. 101872-10-0
Cat. No. B560687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanethione, 1-(1H-benzimidazol-2-yl)-
CAS101872-10-0
Synonyms1-Propanethione,1-(2-benzimidazolyl)-(6CI)
Molecular FormulaC10H10N2S
Molecular Weight190.264
Structural Identifiers
SMILESCCC(=S)C1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H10N2S/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,12)
InChIKeyXQMHFXFGVDSBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: Identity & Physicochemical Baseline


1-Propanethione, 1-(1H-benzimidazol-2-yl)- (CAS 101872-10-0) is a benzimidazole-2-thione derivative with the molecular formula C10H10N2S and a molecular weight of 190.27 g/mol [1]. The compound features a thione (C=S) functional group at the 1-position of the propane chain attached to the benzimidazole core, distinguishing it from its positional isomer 1-(1H-benzimidazol-2-yl)propane-2-thione (CAS 62468-77-3). Computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 60.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The predicted density is 1.3±0.1 g/cm³ and the boiling point is 357.1±25.0 °C at 760 mmHg [2]. These properties place it within the class of moderately lipophilic benzimidazole derivatives suitable for medicinal chemistry and agrochemical research applications.

Generic Substitution Risks for 1-Propanethione, 1-(1H-benzimidazol-2-yl)-


Substituting 1-Propanethione, 1-(1H-benzimidazol-2-yl)- with a closely related benzimidazole-2-thione derivative is not reliable because even minor positional variations in the thione-bearing alkyl chain can alter metal-chelation geometry, lipophilicity, and target binding. The 1-propanethione regioisomer (CAS 101872-10-0) differs from the 2-propanethione isomer (CAS 62468-77-3) not only in IUPAC designation but also in computed properties such as PSA (60.77 for the 2-isomer vs. 60.8 Ų for the 1-isomer) and LogP (2.495 for the 2-isomer vs. 2.3 for the 1-isomer) [1][2]. In class-level urease inhibition studies of regio-selectively alkylated benzimidazole-2-thione derivatives, IC50 values varied 11-fold between analogs (0.01 mM vs. 0.11 mM against H. pylori urease), demonstrating that small structural changes in the alkylation pattern produce large differences in bioactivity [3]. Therefore, generic substitution without verifying the exact regioisomer and alkylation pattern can lead to quantitatively different experimental outcomes.

Differentiation Evidence vs Closest Analogs for 1-Propanethione, 1-(1H-benzimidazol-2-yl)-


1-Propanethione vs 2-Propanethione: Lipophilicity & PSA Differences

1-Propanethione, 1-(1H-benzimidazol-2-yl)- (CAS 101872-10-0) and its positional isomer 1-(1H-benzimidazol-2-yl)propane-2-thione (CAS 62468-77-3) share the same molecular formula (C10H10N2S) but differ in the position of the thione group on the propane chain. Computed XLogP3 for the 1-isomer is 2.3, while LogP for the 2-isomer is reported as 2.495 [1][2]. The TPSA for the 1-isomer is 60.8 Ų versus 60.77 Ų for the 2-isomer. These differences, though numerically modest, reflect distinct spatial distributions of the thione dipole that can influence hydrogen-bonding geometry, membrane permeability, and target-site interactions in biological systems.

medicinal chemistry physicochemical profiling regioisomer selection

Metal-Chelation Advantage of Thione over Carbonyl Analogs

The thione (C=S) functional group in 1-Propanethione, 1-(1H-benzimidazol-2-yl)- provides a softer sulfur donor atom compared to the harder oxygen donor in carbonyl (C=O) analogs such as 1-(1H-benzimidazol-2-yl)propan-1-one. In the class-level study by Mohammed et al. (2022), benzimidazole-2-thione derivatives were explicitly designed as chemical isosteres of hydroxamic acid (-CONHO-) urease inhibitors, with the -NHCSNH- moiety serving as the metal-chelating pharmacophore targeting the dinickel active site of urease [1]. Within that series, regio-selectively alkylated benzimidazole-2-thione derivatives achieved IC50 values as low as 0.01 mM against H. pylori urease and 0.11 mM against Jack bean urease, with the most potent compound (compound 5, N-alkylated analog) exhibiting a 11-fold greater potency than compound 2 (the non-alkylated parent) against H. pylori urease [1]. While direct IC50 data for CAS 101872-10-0 is not available in this study, its thione-bearing structure places it within this active chemotype.

urease inhibition metalloenzyme targeting coordination chemistry

Boiling Point & Thermal Stability vs Parent Benzimidazole-2-Thione

1-Propanethione, 1-(1H-benzimidazol-2-yl)- has a predicted boiling point of 357.1±25.0 °C at 760 mmHg and a flash point of 169.8±23.2 °C [1]. In contrast, the parent benzimidazole-2-thione (1H-benzimidazole-2-thiol, CAS 583-39-1) has a reported boiling point of approximately 246.6±23.0 °C at 760 mmHg and a melting point in the range of 293–307 °C [2]. The approximately 110 °C higher boiling point of the propanethione derivative reflects the increased molecular weight and extended alkyl chain, which may confer advantages in high-temperature reaction conditions or distillation-based purification schemes. The higher boiling point also indicates stronger intermolecular interactions (likely via the thione S–H–N hydrogen bonding network), which can affect crystallization behavior and formulation development.

chemical procurement thermal stability formulation development

Lipophilicity & Rotatable Bonds vs S-Alkylated Analogs

1-Propanethione, 1-(1H-benzimidazol-2-yl)- has an XLogP3 of 2.3, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. In the comprehensive study of regio-selectively alkylated benzimidazole-2-thione derivatives by Mohammed et al. (2022), compound 2 (the parent benzimidazole-2-thione, XLogP ~1.3) and compound 5 (the N-alkylated analog) were evaluated for in silico ADMET properties [2]. Compound 2 showed medium blood-brain barrier (BBB) penetration, while compound 5 exhibited high BBB penetration power, directly correlating with its increased lipophilicity from alkyl substitution. The XLogP3 of 2.3 for CAS 101872-10-0 places it between these two reference compounds, suggesting moderate BBB penetration and balanced aqueous solubility. The rotatable bond count of 2 is lower than typical S-alkylated derivatives (e.g., 4a–i series, which contain additional methylene or substituted alkyl groups), predicting lower conformational entropy penalty upon target binding.

drug-likeness ADME prediction hit-to-lead optimization

Key Application Scenarios for 1-Propanethione, 1-(1H-benzimidazol-2-yl)-


Urease Inhibition & H. pylori Drug Discovery

The benzimidazole-2-thione scaffold, to which CAS 101872-10-0 belongs, has demonstrated class-level urease inhibitory activity with IC50 values as low as 0.01 mM against H. pylori urease in comparative studies. The thione (C=S) moiety serves as a soft sulfur donor for dinickel active site chelation, supported by molecular docking scores of ΔG = −13.82 kcal mol⁻¹ for the most potent analog [1]. The XLogP3 of 2.3 for CAS 101872-10-0 predicts sufficient membrane permeability for intracellular target engagement in H. pylori, while the low rotatable bond count (2) minimizes entropic penalty upon binding. This compound is suitable as a starting scaffold for SAR exploration of novel urease inhibitors targeting H. pylori infection or agricultural urease inhibition.

Regioisomer SAR: Benzimidazole-Thione Pharmacophores

With computed XLogP3 of 2.3 and TPSA of 60.8 Ų, CAS 101872-10-0 occupies a distinct region of physicochemical space compared to its 2-propanethione isomer (CAS 62468-77-3; LogP 2.495, TPSA 60.77 Ų) [1][2]. This regioisomeric pair, sharing identical molecular formula (C10H10N2S) but differing in thione position, provides a unique opportunity for systematic SAR studies to deconvolute the contribution of thione dipole orientation to target binding, metabolic stability, and off-target selectivity. Such head-to-head comparisons are valuable for patent differentiation and lead optimization.

Thermally Stable Intermediate for High-Temperature Synthesis

With a predicted boiling point of 357.1±25.0 °C at 760 mmHg and a flash point of 169.8±23.2 °C, CAS 101872-10-0 exhibits approximately 110 °C higher boiling point than the parent benzimidazole-2-thione [1][2]. This thermal stability advantage makes it a preferred intermediate for synthetic routes involving high-temperature conditions such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or melt-phase reactions, where lower-boiling analogs risk decomposition or evaporative loss.

Moderate Lipophilicity in Computational Screening

With XLogP3 of 2.3, molecular weight of 190.27 g/mol, and only 2 rotatable bonds, CAS 101872-10-0 resides within favorable drug-like property space (compliance with Lipinski's Rule of Five) and is suitable for inclusion in virtual screening libraries targeting moderately lipophilic binding sites. Its TPSA of 60.8 Ų predicts good oral absorption potential, and the single H-bond donor limits promiscuous hydrogen bonding that can lead to off-target pharmacology. These computed properties differentiate it from more lipophilic, higher molecular weight benzimidazole-thione derivatives that may carry ADME liability risks.

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